molecular formula C17H21NO4 B2527659 (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid CAS No. 900732-69-6

(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid

カタログ番号: B2527659
CAS番号: 900732-69-6
分子量: 303.358
InChIキー: AQTAJWNDBXAVGI-DHZHZOJOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid, also known as MK-886, is a potent inhibitor of 5-lipoxygenase activating protein (FLAP). It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic benefits in various diseases.

作用機序

(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid works by inhibiting the binding of arachidonic acid to FLAP, which is a protein that regulates the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes. By blocking the production of leukotrienes, this compound reduces inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including reducing the production of leukotrienes, inhibiting the activity of 5-lipoxygenase, reducing inflammation, and inhibiting tumor growth. It has also been found to have a protective effect on the heart by reducing oxidative stress and inflammation.

実験室実験の利点と制限

One advantage of using (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid in lab experiments is its ability to selectively inhibit FLAP without affecting other enzymes involved in the production of leukotrienes. This allows for more precise targeting of the inflammatory response. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

将来の方向性

For the research on (2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid include exploring its potential therapeutic benefits in other diseases, such as asthma and Alzheimer's disease. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and bioavailability. Finally, the development of more specific inhibitors of FLAP could lead to the development of more effective treatments for inflammatory diseases.

合成法

(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid is synthesized through a multistep process involving the reaction of 4-(N-cyclohexylcarbamoyl)methoxyphenylacetic acid with acetic anhydride and triethylamine, followed by the reaction with acetic acid and thionyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with propargyl bromide and potassium tert-butoxide to yield this compound.

科学的研究の応用

(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the production of leukotriene B4, a potent pro-inflammatory mediator, by blocking the binding of arachidonic acid to FLAP. This inhibition has been found to reduce inflammation and tumor growth in animal models.

特性

IUPAC Name

(E)-3-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-16(18-14-4-2-1-3-5-14)12-22-15-9-6-13(7-10-15)8-11-17(20)21/h6-11,14H,1-5,12H2,(H,18,19)(H,20,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTAJWNDBXAVGI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。